3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, an oxadiazole ring, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The piperidine ring is often constructed through a reductive amination reaction, and the final coupling with the benzonitrile moiety is achieved using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and benzonitrile moieties but lacks the additional complexity of the pyridine, oxadiazole, and piperidine rings.
Elexacaftor: A compound with a trifluoromethyl group that exhibits improved drug potency through interactions with biological targets.
Uniqueness
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C21H18F3N5O |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)18-5-4-17(12-26-18)19-27-20(30-28-19)16-6-8-29(9-7-16)13-15-3-1-2-14(10-15)11-25/h1-5,10,12,16H,6-9,13H2 |
InChI Key |
QYCPHKGPNGFPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.